Argatroban is a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site thereby preventing the thrombin-dependent reactions, which include conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots and coagulation is inhibited.
Argatroban monohydrate
CAS No.: 141396-28-3
Cat. No.: VC0002853
Molecular Formula: C23H38N6O6S
Molecular Weight: 526.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 141396-28-3 |
---|---|
Molecular Formula | C23H38N6O6S |
Molecular Weight | 526.7 g/mol |
IUPAC Name | (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |
Standard InChI Key | AIEZTKLTLCMZIA-VJCHTHLQSA-N |
Isomeric SMILES | C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |
SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Canonical SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Appearance | Solid powder |
Colorform | Crystals from ethanol |
Melting Point | 188-191 °C |
Chemical and Structural Properties of Argatroban Monohydrate
Argatroban monohydrate (C₂₃H₃₈N₆O₅S·H₂O) is a white, odorless crystalline powder with a molecular weight of 526.66 g/mol . Its structure features a piperidinecarboxylic acid core linked to a tetrahydroquinoline sulfonamide moiety, creating stereoisomeric complexity with four asymmetric carbons. The compound exists as a 65:35 mixture of R and S stereoisomers at one chiral center, contributing to its target specificity .
Solubility and Stability
Argatroban monohydrate exhibits distinct solubility characteristics:
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Freely soluble in glacial acetic acid
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Slightly soluble in ethanol
These properties necessitate specific formulation strategies for clinical use. The commercial intravenous solution (100 mg/mL) maintains stability across a pH range of 3.2–7.5, enabling compatibility with most infusion systems .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₃₈N₆O₅S·H₂O | |
Molecular Weight | 526.66 g/mol | |
logP | -0.92 (predicted) | |
Polar Surface Area | 177.71 Ų | |
Rotatable Bonds | 8 |
Mechanism of Action: Thrombin Inhibition Dynamics
Argatroban exerts anticoagulant effects through direct, reversible inhibition of thrombin’s active site (Ki = 0.04 µM) . Unlike indirect inhibitors, it targets both free and clot-bound thrombin, addressing two critical pathways:
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Fibrinolytic System: Blocks fibrin formation by preventing thrombin-mediated cleavage of fibrinogen
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Cellular Activation: Inhibits thrombin-induced platelet aggregation and endothelial activation
The compound shows remarkable selectivity, with >1,000-fold lower affinity for related serine proteases (factor Xa, plasmin) compared to thrombin . This specificity minimizes off-target effects while maintaining potent anticoagulation.
Clinical Pharmacokinetics and Dosing
Absorption and Distribution
Argatroban achieves immediate bioavailability via intravenous administration, with:
Table 2: Pharmacokinetic Parameters
Parameter | Value (Adults) | Hepatic Impairment Adjustment |
---|---|---|
Clearance | 5.1 mL/kg/min | Reduce dose by 75% |
Half-life | 39–51 min | Prolonged to 181 min |
Excretion | Fecal (65%) | Not dialyzable |
Dosing Protocols
The FDA-approved regimen for HIT management involves:
Notably, the 2024 JAMA Neurology trial demonstrated efficacy with a modified protocol for stroke:
Therapeutic Applications and Clinical Evidence
Heparin-Induced Thrombocytopenia (HIT)
Argatroban remains the anticoagulant of choice for HIT due to:
Acute Ischemic Stroke with Early Neurological Deterioration
The multicenter ARGIS trial (n=628) revealed:
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80.5% vs 73.3% achieved mRS 0–3 at 90 days (argatroban vs control)
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Subgroup benefit: Female patients showed 16.2% absolute risk reduction
Table 3: ARGIS Trial Outcomes
Outcome Measure | Argatroban Group (n=298) | Control Group (n=303) | P-value |
---|---|---|---|
mRS 0–3 at 90 days | 80.5% | 73.3% | 0.04 |
Symptomatic ICH | 0.9% | 0.7% | 0.78 |
Mortality | 4.0% | 5.3% | 0.42 |
ECMO Anticoagulation
Ongoing trials compare argatroban with heparin in ECMO:
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Theoretical advantages: Steady anticoagulation without ATIII dependence
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Monitoring challenges: aPTT vs ACT correlation requires validation
Comparative Effectiveness Analysis
Table 4: Anticoagulant Comparison
Parameter | Argatroban | Unfractionated Heparin | Bivalirudin |
---|---|---|---|
Target | Thrombin | ATIII/Factor Xa | Thrombin |
HIT Use | First-line | Contraindicated | Alternative |
Half-life | 45 min | 60–90 min | 25 min |
Reversal Agent | None | Protamine | None |
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